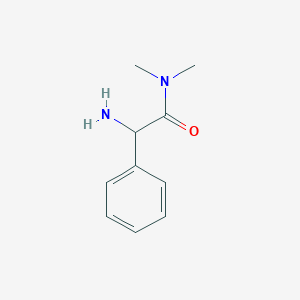

2-aMino-N,N-diMethyl-2-phenylacetaMide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEBKMCUIFSZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-amino-N,N-dimethyl-2-phenylacetamide

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-amino-N,N-dimethyl-2-phenylacetamide, a chiral building block with significant potential in medicinal chemistry and synthetic applications. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from chemical supplier databases, predicted data, and established principles of organic chemistry. It offers insights into the compound's structure, physicochemical characteristics, a robust synthetic pathway, and state-of-the-art analytical methodologies for its characterization and quality control. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, development, and application of this and related molecules.

Introduction and Molecular Overview

This compound is a chiral organic compound featuring a stereocenter at the alpha-carbon, which is substituted with a primary amine, a phenyl group, and an N,N-dimethylacetamide group. This unique combination of functionalities makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of a primary amine and a tertiary amide on a chiral scaffold offers multiple points for diversification and derivatization.

The molecule is structurally related to phenylglycine, a non-proteinogenic amino acid, and its derivatives are explored for a range of biological activities. The N,N-dimethylamide moiety can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

It is important to note that various suppliers may list this compound under different CAS Numbers, often distinguishing between the racemic mixture and specific enantiomers. The (S)-enantiomer is commonly cited under CAS Number 149865-91-8, while other numbers like 1161012-23-2 may refer to the racemate or samples of unspecified stereochemistry.[1] Researchers should verify the stereochemistry of their material using appropriate analytical techniques.

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below. It is critical to highlight that while some physical data is available from commercial suppliers, many properties are computationally predicted and await experimental verification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonym(s) | (2S)-2-amino-N,N-dimethyl-2-phenylethanamide (for S-enantiomer) | |

| CAS Number | 149865-91-8 ((S)-enantiomer); 1161012-23-2 (unspecified) | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][3] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% | [2] |

| Boiling Point | 306.9 ± 35.0 °C (Predicted) | [3] |

| Density | 1.086 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES | CN(C)C(=O)C(N)C1=CC=CC=C1 | [2] |

| InChI Key | FYEBKMCUIFSZNT-UHFFFAOYSA-N (for racemate) |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is scarce, its structure strongly suggests a synthetic strategy based on the well-established Strecker synthesis of α-amino acids, followed by amidation. This multi-step approach offers a reliable and scalable route to the target compound.

Proposed Synthetic Pathway: Strecker Synthesis Followed by Amidation

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes. In this case, benzaldehyde serves as the precursor to the phenyl-substituted alpha-carbon. The resulting α-amino acid, phenylglycine, is then converted to the target amide.

Overall Reaction Scheme:

-

Step 1 (Strecker Synthesis): Benzaldehyde reacts with ammonia and a cyanide source (e.g., potassium cyanide) to form α-aminophenylacetonitrile.

-

Step 2 (Nitrile Hydrolysis): The α-aminonitrile is hydrolyzed under acidic or basic conditions to yield phenylglycine.

-

Step 3 (Amidation): Phenylglycine is coupled with dimethylamine using a suitable activating agent to form the final product, this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic chemistry methodologies.

Step 1 & 2: Synthesis of Phenylglycine via Strecker Reaction

-

Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq.) in water is prepared in a round-bottom flask equipped with a magnetic stirrer. An aqueous solution of potassium cyanide (1.1 eq.) is added, followed by the dropwise addition of benzaldehyde (1.0 eq.).

-

Reaction Execution: The mixture is stirred vigorously at room temperature. The progress of the reaction to form α-aminophenylacetonitrile can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Once the formation of the aminonitrile is complete, concentrated hydrochloric acid is carefully added to the reaction mixture. The flask is then fitted with a reflux condenser and heated to reflux for several hours to facilitate the hydrolysis of the nitrile to a carboxylic acid.

-

Work-up and Isolation: After cooling, the pH of the solution is adjusted to the isoelectric point of phenylglycine (around pH 6) to precipitate the amino acid. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Step 3: Amidation of Phenylglycine with Dimethylamine

-

Amine Protection (Optional but Recommended): To prevent self-coupling and other side reactions, the primary amine of phenylglycine should be protected, for example, as a Boc-carbamate (Di-tert-butyl dicarbonate).

-

Carboxylic Acid Activation: The protected phenylglycine (1.0 eq.) is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM). A coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.) are added. The mixture is stirred at 0 °C for 20-30 minutes to activate the carboxylic acid.

-

Amide Formation: A solution of dimethylamine (2.0 M in THF, 1.5 eq.) is added dropwise to the activated acid solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Deprotection: The reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute acid, saturated sodium bicarbonate, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated. The protecting group is then removed under appropriate conditions (e.g., trifluoroacetic acid in DCM for a Boc group).

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

No public, experimentally verified spectra for this compound are currently available. The following predictions are based on the known spectral data of structurally similar compounds, such as 2-phenylacetamide[4][5], N,N-dimethyl-2-phenylacetamide[6], and 2-amino-2-phenylacetamide[7], and fundamental principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (C₆H₅-): A multiplet integrating to 5 protons is expected in the range of δ 7.2-7.5 ppm.

-

Methine Proton (-CH(NH₂)-): A singlet or a broad singlet for the proton on the alpha-carbon is expected around δ 4.5-5.0 ppm. Its chemical shift is influenced by the adjacent phenyl and amino groups.

-

Amine Protons (-NH₂): A broad singlet integrating to 2 protons, likely in the range of δ 1.5-3.0 ppm. The exact chemical shift is highly dependent on solvent, concentration, and temperature.

-

N-Methyl Protons (-N(CH₃)₂): Two distinct singlets are expected for the two methyl groups due to hindered rotation around the amide C-N bond. These would likely appear in the range of δ 2.8-3.2 ppm, each integrating to 3 protons.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-C=O): A signal in the downfield region, approximately δ 170-175 ppm.

-

Aromatic Carbons (C₆H₅-): Multiple signals between δ 125-140 ppm. The ipso-carbon (attached to the chiral center) would be distinct from the ortho, meta, and para carbons.

-

Methine Carbon (-CH(NH₂)-): A signal for the alpha-carbon is expected around δ 55-65 ppm.

-

N-Methyl Carbons (-N(CH₃)₂): Two distinct signals for the methyl carbons, expected around δ 35-40 ppm, confirming the hindered rotation of the amide bond.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch (Amine): Two characteristic medium-intensity sharp peaks are expected in the range of 3300-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹. This is a key diagnostic peak for the amide functionality.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 178.

-

Key Fragmentation Patterns:

-

Loss of the dimethylamino group (•N(CH₃)₂) would lead to a fragment at m/z = 134.

-

A prominent fragment corresponding to the N,N-dimethylcarbamoyl cation [C(=O)N(CH₃)₂]⁺ at m/z = 72.

-

Benzylic cleavage could produce the [C₆H₅CHNH₂]⁺ fragment at m/z = 106.

-

Analytical Methods for Quality Control

Rigorous analytical control is essential to ensure the purity and identity of this compound, particularly concerning its stereochemical integrity.

Purity Assessment: Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the chemical purity of the compound. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable. Detection is typically performed using a UV detector, monitoring at a wavelength around 254 nm.

Chiral Analysis: Determination of Enantiomeric Purity

As a chiral compound, determining the enantiomeric excess (% ee) is a critical quality control parameter.

A. Chiral High-Performance Liquid Chromatography (Chiral HPLC) This is the most direct and widely used method for separating and quantifying enantiomers.[8][9] The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Hypothetical Chiral HPLC Protocol:

-

Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for a broad range of chiral compounds.

-

Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation.

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute as separate peaks.

-

Quantification: The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100%

B. NMR Spectroscopy with Chiral Derivatizing Agents An indirect method involves reacting the chiral amine with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a pair of diastereomers.[10] These diastereomers have distinct NMR spectra, and the signals (e.g., for the methoxy or CF₃ groups) can be integrated to determine the diastereomeric ratio, which corresponds to the original enantiomeric ratio.

Analytical Workflow Diagram

Caption: Comprehensive analytical workflow for compound characterization.

Safety, Handling, and Storage

Professionals handling this compound should consult the full Safety Data Sheet (SDS) provided by the supplier.

-

Hazard Identification: The compound is classified with GHS07 pictogram and is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, dark place. Recommended storage temperature is between 2-8 °C.

Conclusion

This compound represents a versatile chiral building block for synthetic and medicinal chemistry. While comprehensive experimental data remains to be published, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous structures. The proposed Strecker-based synthesis offers a reliable production route, and the outlined analytical methods, particularly chiral HPLC, are essential for ensuring the quality and stereochemical integrity required for advanced research and development applications.

References

- Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. Bentham Science. Available at: https://benthamscience.com/article/140656

- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra08492c

- Ugi Reaction. Alfa Chemistry. Available at: https://www.alfa-chemistry.com/solution/ugi-reaction.html

- Ugi Reaction. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/ugi-reaction.shtm

- Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra03758a

- A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermediates. Benchchem. Available at: https://www.benchchem.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: https://www.mdpi.com/2297-8739/10/3/40

- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.analchem.2c04753

- A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. Benchchem. Available at: https://www.benchchem.

- (S)-2-Amino-N,N-dimethyl-2-phenylacetamide. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/bld/3h97ed1aef

- 2-Phenylacetamide(103-81-1) IR Spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/103-81-1_IR1.htm

- 2-Amino-2-phenylacetamide. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12791

- Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jo961362d

- Chiral analysis. Wikipedia. Available at: https://en.wikipedia.org/wiki/Chiral_analysis

- 2-Phenylacetamide(103-81-1) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/103-81-1_1HNMR.htm

- N,N-Dimethyl-2-phenylacetamide. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/87853

- N,N-dimethyl-2-oxo-2-phenylacetamide. ChemSynthesis. Available at: https://www.chemsynthesis.com/base/chemical-structure-51579-87-4.html

- This compound 95%. Advanced ChemBlocks. Available at: https://www.achemblock.com/buy/cas/1161012-23-2.html

- The Pherobase NMR: N,N-Diethyl-2-phenylacetamide. The Pherobase. Available at: https://www.pherobase.com/nmr/compound-2431-96-1.php

- 1161012-23-2 | N,N-Dimethyl-2-amino-2-phenylacetamide. ChemScene. Available at: https://www.chemscene.com/products/N,N-Dimethyl-2-amino-2-phenylacetamide-CS-0104724.html

- Showing metabocard for 2-Phenylacetamide (HMDB0010715). Human Metabolome Database. Available at: https://hmdb.ca/metabolites/HMDB0010715

- 2-Amino-N-phenylacetamide. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/tmt/tmt00170

- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: https://ijper.org/sites/default/files/Ind-J-Pharm-Edu-Res-56-2s-s419.pdf

- N-Hydroxymethyl-2-phenylacetamide. NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6291061&Type=IR-SPEC&Index=1

- 2-Phenylacetamide. SpectraBase. Available at: https://spectrabase.com/spectrum/5W0X6mXYtRE

Sources

- 1. This compound 95% | CAS: 1161012-23-2 | AChemBlock [achemblock.com]

- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Phenylacetamide(103-81-1) IR Spectrum [chemicalbook.com]

- 5. 2-Phenylacetamide(103-81-1) 1H NMR spectrum [chemicalbook.com]

- 6. N,N-Dimethyl-2-phenylacetamide | C10H13NO | CID 87853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral analysis - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-amino-N,N-dimethyl-2-phenylacetamide

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 2-amino-N,N-dimethyl-2-phenylacetamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of various synthetic strategies. The guide delves into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will explore three distinct and viable synthetic pathways, complete with detailed experimental protocols, comparative analysis, and visual representations of the chemical transformations.

Introduction

This compound, with the CAS number 1161012-23-2, is a chiral α-amino amide derivative of phenylglycine.[1] Its structure, featuring a stereocenter at the α-carbon and an N,N-dimethylamide moiety, makes it a desirable synthon for the construction of more complex molecules with potential therapeutic applications. The N,N-dimethylamide group can enhance solubility and metabolic stability, and modulate the biological activity of parent compounds. This guide will detail three strategic approaches to its synthesis: direct amidation of phenylglycine, a protection-activation-amidation sequence, and a classical approach via the Strecker synthesis.

Synthetic Strategies and Methodologies

Route A: Direct Amidation of Phenylglycine

This approach represents the most atom-economical and straightforward pathway to the target molecule. The direct condensation of the carboxylic acid group of phenylglycine with dimethylamine is a challenging transformation due to the formation of a stable ammonium salt. However, recent advances in catalysis have provided efficient methods to overcome this hurdle.

Conceptual Framework:

The core of this strategy lies in the use of a suitable coupling agent or catalyst that activates the carboxylic acid of phenylglycine, facilitating nucleophilic attack by dimethylamine. Various reagents have been developed for direct amidation, including boronic acids, silicon-based reagents, and transition metal catalysts.[2][3]

Experimental Protocol:

-

Materials:

-

DL-Phenylglycine

-

Dimethylamine (2 M solution in THF or as a gas)

-

Methyltrimethoxysilane (MTM)[2]

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydroxide (1 M aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and standard glassware.

-

-

Procedure:

-

To a stirred suspension of DL-phenylglycine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add methyltrimethoxysilane (1.2 eq).

-

Heat the mixture to reflux for 1-2 hours to facilitate the formation of the silyl ester intermediate.

-

Cool the reaction mixture to 0 °C and slowly add a 2 M solution of dimethylamine in THF (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M aqueous sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

-

Causality of Experimental Choices:

-

Methyltrimethoxysilane (MTM): MTM serves as a safe and effective activating reagent for the carboxylic acid, forming a reactive silyl ester in situ.[2] This intermediate is more susceptible to nucleophilic attack by dimethylamine than the free carboxylic acid.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the MTM and the silyl ester intermediate, hence the use of anhydrous THF and a nitrogen atmosphere.

-

Aqueous Work-up: The use of aqueous sodium hydroxide in the work-up serves to quench the reaction and remove any unreacted MTM and its byproducts.

Route B: Synthesis via Amino Group Protection and Carboxylic Acid Activation

This multi-step approach offers a high degree of control and is particularly useful when dealing with more complex substrates or when racemization is a concern. The strategy involves protecting the amino group of phenylglycine, activating the carboxylic acid, coupling with dimethylamine, and finally, deprotecting the amino group.

Conceptual Framework:

The use of a protecting group for the amine functionality prevents self-condensation and other side reactions. The most common protecting group for amino acids is the tert-butoxycarbonyl (Boc) group, which is stable under the conditions required for amide bond formation and can be readily removed under acidic conditions. The carboxylic acid is typically activated using a carbodiimide coupling agent in the presence of an additive to suppress side reactions and improve efficiency.

Experimental Protocol:

-

Materials:

-

DL-Phenylglycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dimethylamine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard work-up and purification reagents.

-

-

Procedure:

-

Boc-Protection of Phenylglycine: Dissolve DL-phenylglycine (1.0 eq) in a mixture of 1,4-dioxane and water. Add sodium bicarbonate (2.5 eq) and stir until dissolved. Add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature overnight. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain Boc-DL-phenylglycine.

-

Amidation: To a solution of Boc-DL-phenylglycine (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add dimethylamine hydrochloride (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq). Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude Boc-protected amide in a mixture of DCM and TFA (1:1 v/v) and stir at room temperature for 1-2 hours.

-

Final Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to yield the target compound.

-

Causality of Experimental Choices:

-

Boc Protecting Group: The Boc group is stable to the basic conditions of the amidation reaction and is easily removed with mild acid (TFA), minimizing the risk of racemization.

-

EDC/HOBt: This combination is a widely used and efficient coupling system for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as a racemization suppressant and improves the reaction rate.

-

DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of dimethylamine and the HCl generated during the reaction without interfering with the coupling reaction.

Route C: Classical Approach via Strecker Synthesis

The Strecker synthesis is a fundamental method for the preparation of α-amino acids and their derivatives.[4][5][6] This route involves a three-component reaction between an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which can be further elaborated to the desired product.

Conceptual Framework:

This pathway begins with the synthesis of 2-amino-2-phenylacetonitrile from benzaldehyde, ammonia, and potassium cyanide. The resulting α-aminonitrile can be hydrolyzed to 2-amino-2-phenylacetamide, which is then N,N-dimethylated to yield the final product.

Experimental Protocol:

-

Materials:

-

Benzaldehyde

-

Ammonium chloride

-

Potassium cyanide

-

Sulfuric acid

-

Formaldehyde (37% aqueous solution)

-

Formic acid

-

Standard work-up and purification reagents.

-

-

Procedure:

-

Synthesis of 2-amino-2-phenylacetonitrile: In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq) in water and add benzaldehyde (1.0 eq). Stir the mixture and add a solution of potassium cyanide (1.1 eq) in water dropwise. Stir the reaction mixture at room temperature for 24 hours. Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the α-aminonitrile.

-

Hydrolysis to 2-amino-2-phenylacetamide: Treat the crude 2-amino-2-phenylacetonitrile with a mixture of concentrated sulfuric acid and water at a controlled temperature. Carefully neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.

-

N,N-Dimethylation: To a solution of 2-amino-2-phenylacetamide (1.0 eq) in formic acid, add an aqueous solution of formaldehyde (2.5 eq). Heat the mixture at reflux for 8-12 hours. Cool the reaction mixture, basify with NaOH, and extract with an organic solvent. Dry the organic layer and concentrate. Purify by column chromatography.

-

Causality of Experimental Choices:

-

Strecker Reaction: This classical reaction provides a straightforward entry to the α-amino nitrile scaffold from simple starting materials.[4][5][6]

-

Controlled Hydrolysis: The partial hydrolysis of the nitrile to the amide requires carefully controlled conditions to avoid complete hydrolysis to the carboxylic acid.

-

Eschweiler-Clarke Reaction: This reaction is a well-established method for the N,N-dimethylation of primary amines using formaldehyde and formic acid.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Direct Amidation | Route B: Protection/Activation | Route C: Strecker Synthesis |

| Starting Material | Phenylglycine | Phenylglycine | Benzaldehyde |

| Number of Steps | 1 | 3 | 3 |

| Atom Economy | High | Moderate | Low |

| Reagent Cost | Moderate | High | Low |

| Scalability | Good | Good | Moderate (due to cyanide use) |

| Control over Chirality | Racemization risk depending on catalyst | Good (with appropriate protecting group) | Starts with achiral material, produces racemate |

Visualizing the Synthetic Workflows

Workflow for Route A: Direct Amidation

Caption: Direct amidation of phenylglycine.

Workflow for Route B: Protection, Activation, and Amidation

Caption: Multi-step synthesis via protection.

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, each with its own advantages and considerations. The direct amidation of phenylglycine (Route A) offers an efficient and atom-economical approach, while the protection/activation strategy (Route B) provides greater control, particularly for stereospecific syntheses. The classical Strecker synthesis (Route C) remains a viable, albeit less atom-economical, option starting from basic building blocks. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and desired purity. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable chemical entity.

References

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.

-

Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (2022). Frontiers in Catalysis. [Link]

-

Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

- Process for the preparation of dl-phenyl-glycine amide. (1981).

-

Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. (2018). ResearchGate. [Link]

-

A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). University of Liverpool. [Link]

-

A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. (2021). Green Chemistry. [Link]

-

Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (2021). Arkivoc. [Link]

- Method for preparing 2-amino-dimethyl acetamide hydrochloride. (2012).

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

-

N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (2021). ACS Omega. [Link]

-

Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. (2021). Organic Letters. [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2021). ACS Omega. [Link]

-

Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (2016). World Journal of Chemical Education. [Link]

-

Direct Amination of Phenols under Metal-Free Conditions. (2013). Synlett. [Link]

-

N‐acetylation of amines with N, N‐dimethylacetamide using N,... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Method for synthesizing N,N dimethyl acetamide in high purity. (2007).

-

Direct esterification of amides by the dimethylsulfate-mediated activation of amide C-N bonds. (2024). Communications Chemistry. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Mechanism of Action of Phenylpiracetam (2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide)

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanism of action of Phenylpiracetam, a phenylated analog of the nootropic agent piracetam. Initially developed in Russia, Phenylpiracetam has garnered significant interest for its cognitive-enhancing and psychostimulatory properties. This document, intended for researchers, scientists, and drug development professionals, delineates the compound's multifaceted interactions with key neurotransmitter systems, including its stereoselective effects on dopamine and norepinephrine transporters, modulation of nicotinic acetylcholine and AMPA receptors, and its neuroprotective activities. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of its complex pharmacological profile.

Introduction: Unraveling the Identity and Significance of Phenylpiracetam

The compound "2-amino-N,N-dimethyl-2-phenylacetamide" is not the commonly recognized nomenclature in peer-reviewed scientific literature. Extensive research indicates that the molecule of interest, based on its described nootropic and stimulant properties, is Phenylpiracetam , also known by the trade names Phenotropil, Carphedon, and Fonturacetam.[1][2][3] Phenylpiracetam's chemical structure is (R,S)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide.[2] The addition of a phenyl group to the piracetam backbone significantly increases its potency and blood-brain barrier permeability.[4]

This guide will focus on the well-documented pharmacology of Phenylpiracetam, providing an in-depth exploration of its mechanism of action, supported by experimental evidence. Phenylpiracetam is a racemic mixture, and its biological activity is largely attributed to its stereoisomers, with the (R)-enantiomer demonstrating more pronounced pharmacological effects.[1]

Core Mechanisms of Action: A Multi-Targeted Approach

Phenylpiracetam exerts its effects through a combination of actions on several key neuronal targets. Its mechanism is not confined to a single pathway but rather a synergistic modulation of multiple neurotransmitter systems.

Dopaminergic and Noradrenergic System Modulation: A Stereoselective Interaction

A primary mechanism underlying the psychostimulant effects of Phenylpiracetam is its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). This interaction is stereoselective, with the (R)- and (S)-enantiomers exhibiting different affinities and selectivities.

The (R)-enantiomer of Phenylpiracetam is a dopamine reuptake inhibitor (DRI) and, to a lesser extent, a norepinephrine reuptake inhibitor (NDRI).[1] In contrast, the (S)-enantiomer is a selective dopamine reuptake inhibitor.[5] The inhibition of these transporters leads to an increased concentration of dopamine and norepinephrine in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling. This enhanced signaling is associated with improvements in motivation, focus, and locomotor activity.[1]

| Enantiomer | Target | Binding Affinity (Kᵢ) / Inhibition (IC₅₀) | Reference |

| (R)-Phenylpiracetam | DAT | IC₅₀ = 4.82 µM | [6] |

| NET | IC₅₀ = 182 µM | [6] | |

| (S)-Phenylpiracetam | DAT | Kᵢ = 34.8 µM | [6] |

| NET | IC₅₀ = 667 µM | [6] | |

| (R)-Phenylpiracetam | DAT | Kᵢ = 16 µM | [7] |

| (S)-Phenylpiracetam | DAT | Kᵢ = 56 µM | [7] |

Note: Discrepancies in reported binding affinities may arise from different experimental conditions and methodologies.

Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of Phenylpiracetam enantiomers to the dopamine transporter.

-

Membrane Preparation:

-

Utilize cells stably expressing the human dopamine transporter (hDAT), such as HEK-293 or CHO cells.[8]

-

Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.[9]

-

Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.

-

-

Binding Assay:

-

Perform the assay in a 96-well plate format.

-

To each well, add the cell membrane preparation, a radioligand specific for DAT (e.g., [³H]WIN 35,428 or [³H]BTCP), and varying concentrations of the test compound (R- or S-Phenylpiracetam).[8][10]

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[11]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]

-

Caption: Phenylpiracetam inhibits the dopamine transporter (DAT).

Cholinergic System Modulation: Interaction with Nicotinic Receptors

Phenylpiracetam has been shown to modulate the cholinergic system through its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it binds to α4β2 nAChRs in the mouse brain cortex with an IC₅₀ of 5.86 μM.[1] This interaction is thought to contribute to its cognitive-enhancing effects, as the cholinergic system plays a crucial role in learning and memory. The exact nature of this interaction (agonist, antagonist, or allosteric modulator) requires further elucidation.

Experimental Protocol: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Phenylpiracetam for nAChRs.

-

Membrane Preparation:

-

Prepare cell membranes from a source rich in the nAChR subtype of interest (e.g., rat cortical neurons or cell lines expressing specific nAChR subunits).

-

Follow the homogenization and centrifugation steps as described in the DAT binding assay protocol.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific nAChR radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin), and a range of Phenylpiracetam concentrations.

-

Include controls for total and non-specific binding using a known nAChR ligand (e.g., nicotine or mecamylamine).

-

Incubate to reach equilibrium.

-

-

Separation and Detection:

-

Separate bound and free radioligand via vacuum filtration through glass fiber filters.

-

Wash the filters and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding and determine the IC₅₀ of Phenylpiracetam.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Caption: Phenylpiracetam modulates nicotinic acetylcholine receptors.

Glutamatergic System Modulation: Potentiation of AMPA Receptors

Like other members of the racetam class, Phenylpiracetam is described as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] AMPA receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system. Positive allosteric modulators of AMPA receptors typically enhance glutamatergic signaling by slowing the deactivation or desensitization of the receptor, leading to an increased influx of cations upon glutamate binding.[12] This potentiation of AMPA receptor function is a plausible mechanism for the cognitive-enhancing effects of Phenylpiracetam, as AMPA receptor activity is critical for synaptic plasticity, learning, and memory.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol details the use of whole-cell patch-clamp electrophysiology to investigate the modulatory effects of Phenylpiracetam on AMPA receptor-mediated currents.

-

Slice Preparation:

-

Prepare acute brain slices (e.g., hippocampal or cortical slices) from rodents.

-

Maintain the slices in an oxygenated artificial cerebrospinal fluid (aCSF) solution.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber on the stage of a microscope and continuously perfuse with aCSF.

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.

-

Establish a high-resistance seal between the pipette tip and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.[13]

-

Clamp the neuron's membrane potential at a holding potential where NMDA receptors are largely inactive (e.g., -70 mV).

-

-

Data Acquisition:

-

Electrically stimulate afferent fibers to evoke excitatory postsynaptic currents (EPSCs).

-

Record baseline AMPA receptor-mediated EPSCs.

-

Bath-apply Phenylpiracetam at various concentrations and record the resulting changes in EPSC amplitude, decay kinetics, and frequency.

-

-

Data Analysis:

-

Measure the peak amplitude and decay time constant of the AMPA receptor-mediated EPSCs before and after the application of Phenylpiracetam.

-

A significant increase in the amplitude or a slowing of the decay kinetics of the EPSCs in the presence of Phenylpiracetam would indicate positive allosteric modulation.

-

Construct a dose-response curve to determine the EC₅₀ for the potentiating effect.

-

Caption: Phenylpiracetam potentiates AMPA receptor function.

Neuroprotective Effects: Attenuation of Glutamate Excitotoxicity

Phenylpiracetam has demonstrated neuroprotective properties, particularly against glutamate-induced excitotoxicity.[4] Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors leads to neuronal damage and death. This is a common mechanism in various neurological disorders. The neuroprotective effects of Phenylpiracetam may be linked to its modulation of glutamate receptors, helping to stabilize their function and prevent the downstream cascade of neurotoxic events.[4]

Experimental Protocol: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity

This protocol provides a method to assess the neuroprotective effects of Phenylpiracetam against glutamate-induced cell death in primary neuronal cultures.

-

Cell Culture:

-

Culture primary neurons (e.g., cortical or hippocampal neurons) from embryonic rodents.[14]

-

Allow the neurons to mature in vitro for a sufficient period.

-

-

Treatment:

-

Pre-incubate the neuronal cultures with various concentrations of Phenylpiracetam for a specified duration (e.g., 24 hours).[14]

-

Induce excitotoxicity by exposing the cultures to a high concentration of glutamate for a short period.

-

Include a control group treated with glutamate alone and an untreated control group.

-

-

Assessment of Neuroprotection:

-

After the glutamate exposure, wash the cells and incubate them for a further period (e.g., 24 hours).

-

Quantify cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.[15]

-

Alternatively, use fluorescent dyes to visualize live and dead cells.

-

-

Data Analysis:

-

Compare the cell viability in the Phenylpiracetam-treated groups to the glutamate-only control group.

-

A significant increase in cell viability in the presence of Phenylpiracetam indicates a neuroprotective effect.

-

Generate a dose-response curve to determine the EC₅₀ for neuroprotection.

-

Downstream Signaling and Integrated Effects

The multifaceted molecular interactions of Phenylpiracetam converge to produce a range of physiological and cognitive effects. The increased synaptic availability of dopamine and norepinephrine contributes to its stimulant properties, enhancing alertness and motivation. The modulation of nicotinic acetylcholine and AMPA receptors is likely to underlie its nootropic effects, improving learning, memory, and synaptic plasticity. Furthermore, its neuroprotective actions suggest a potential therapeutic role in conditions associated with neuronal damage.

The precise downstream signaling cascades initiated by Phenylpiracetam are still an active area of research. However, the modulation of these key receptors is known to influence a variety of intracellular signaling pathways, including those involving cyclic AMP (cAMP), calcium (Ca²⁺), and various protein kinases, which ultimately regulate gene expression, protein synthesis, and neuronal function.

Conclusion and Future Directions

Phenylpiracetam exhibits a complex and multifaceted mechanism of action, targeting multiple neurotransmitter systems to produce its characteristic stimulant and nootropic effects. Its stereoselective inhibition of dopamine and norepinephrine transporters, modulation of nicotinic acetylcholine and AMPA receptors, and neuroprotective properties make it a compound of significant interest for both basic research and potential therapeutic applications.

Future research should focus on elucidating the precise nature of its interaction with nicotinic and AMPA receptors, including identifying the specific subunits involved and whether it acts as a direct agonist, antagonist, or allosteric modulator. Further investigation into its downstream signaling pathways will provide a more complete understanding of how its molecular actions translate into its observed physiological and cognitive effects. The development of more selective enantiopure formulations of Phenylpiracetam may also offer a more targeted therapeutic approach with an improved side-effect profile.

References

-

Phenylpiracetam - Wikipedia. [Link]

-

Innoprot. Excitotoxicity in vitro assay. [Link]

-

Zanco J. Med. Sci. An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. [Link]

-

Creative Biolabs. Excitotoxicity In Vitro Assay. [Link]

-

NeuroProof. Glutamate Excitotoxicity Assay. [Link]

-

Patsnap Synapse. What is the mechanism of 4-Phenylpiracetam? [Link]

-

PubMed Central. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. [Link]

-

Reddit. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity.2017. [Link]

-

PubMed. In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Nootropics Expert. Phenylpiracetam. [Link]

-

Arizona State University. Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. [Link]

-

Springer Nature Experiments. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. [Link]

-

ResearchGate. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction: Methods and Protocols. [Link]

-

Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

-

Patsnap Synapse. What is 4-Phenylpiracetam used for? [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

PubMed Central. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

-

NIH. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. [Link]

-

Reddit. Which mechanism does phenylpiracetam have that stimulants don't have? [Link]

-

patch-clamp-protocol-final.pdf. [Link]

-

PubChem. 2-amino-N-methyl-N-phenylacetamide. [Link]

-

ResearchGate. New properties of nootropic drug phenylpiracetam. [Link]

-

PubMed. Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-substituted 3 Beta-Phenyltropane Derivatives. [Link]

-

PubMed. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice. [Link]

-

PubMed Central. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. [Link]

-

PubChem. N,N-Dimethyl-2-phenylacetamide. [Link]

-

PubMed. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity. [Link]

-

ResearchGate. Dopamine transporter binding affinities (Ki, nM) related to the... [Link]

-

Reddit. Phenylpiracetam; mechanisms & influences on effect. [Link]

-

PubMed Central. Performance enhancement at the cost of potential brain plasticity: neural ramifications of nootropic drugs in the healthy developing brain. [Link]

-

MDPI. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. [Link]

-

PubMed Central. Physiological signature of a novel potentiator of AMPA receptor signalling. [Link]

-

bioRxiv. PKA drives an increase in AMPA receptor unitary conductance during LTP in the hippocampus. [Link]

-

PubMed. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons. [Link]

-

PubMed. Amplification of the therapeutic potential of AMPA receptor potentiators from the nootropic era to today. [Link]

Sources

- 1. Phenylpiracetam - Wikipedia [en.wikipedia.org]

- 2. nootropicsexpert.com [nootropicsexpert.com]

- 3. caymanchem.com [caymanchem.com]

- 4. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]

- 5. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. reddit.com [reddit.com]

- 8. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat [mdpi.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Performance enhancement at the cost of potential brain plasticity: neural ramifications of nootropic drugs in the healthy developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

- 15. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

pharmacology of 2-amino-N,N-dimethyl-2-phenylacetamide

An In-Depth Technical Guide to the Predicted Pharmacology of 2-amino-N,N-dimethyl-2-phenylacetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted . Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related phenylacetamide analogs to build a predictive pharmacological profile. We will delve into its physicochemical properties, propose a synthetic route, and explore the potential for central nervous system, antimicrobial, and other biological activities based on established structure-activity relationships within the phenylacetamide class. Furthermore, this guide outlines detailed experimental protocols for the in-vitro and in-vivo evaluation of these predicted activities, offering a roadmap for researchers and drug development professionals. The aim is to provide a foundational resource that enables further investigation into the therapeutic potential of this compound.

Introduction and Physicochemical Profile

This compound is a small molecule belonging to the phenylacetamide class of compounds. Its structure, featuring a chiral center at the alpha-carbon, a primary amine, a tertiary amide, and a phenyl ring, suggests the potential for diverse biological activities. While direct pharmacological studies on this compound are scarce in the literature, its structural similarity to other biologically active phenylacetamides warrants a thorough investigation.

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The predicted properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H14N2O | [1] |

| Molecular Weight | 178.24 g/mol | [1] |

| CAS Number | 1161012-23-2 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CN(C)C(=O)C(N)C1=CC=CC=C1 | [1] |

Proposed Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for similar phenylacetamide derivatives. A potential two-step synthesis is outlined below.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol for Synthesis

-

Protection of Phenylglycine:

-

Dissolve phenylglycine in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium bicarbonate) to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, evaporate the solvent, and purify the N-Boc-phenylglycine, if necessary.

-

-

Amide Coupling:

-

Dissolve N-Boc-phenylglycine in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent (e.g., HATU or a combination of EDC and HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Add dimethylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base).

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Perform an aqueous workup, extract the product, and purify by column chromatography to obtain N-Boc-2-amino-N,N-dimethyl-2-phenylacetamide.

-

-

Deprotection:

-

Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane).

-

Add trifluoroacetic acid (TFA) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the solvent and TFA under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography to yield the final product, this compound.

-

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Predicted Pharmacological Profile: A Comparative Analysis

The pharmacological profile of this compound is predicted based on the known activities of its structural analogs.

Potential for Central Nervous System (CNS) Activity

Several phenylacetamide derivatives have demonstrated significant CNS activity.

-

Antidepressant Potential: A study on a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives showed that some of these compounds exhibit potent antidepressant activity in animal models, such as the tail suspension test and forced swimming test.[2] The presence of the phenylacetamide scaffold is crucial for this activity.

-

Neuroprotective Effects: 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), a structural analog, has shown neuroprotective actions in animal models of hypoxia and global ischemia.[3] This activity is attributed to its weak uncompetitive antagonism of NMDA receptors.

Given these precedents, this compound is a candidate for evaluation of its CNS effects, particularly antidepressant and neuroprotective properties.

Potential Antimicrobial Activity

The N-phenylacetamide scaffold is present in a number of compounds with antimicrobial properties.

-

Antibacterial Activity: Various N-phenylacetamide derivatives have been synthesized and shown to possess moderate to high antibacterial activity against a range of bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[4] Another study demonstrated that N-phenylacetamide derivatives containing 4-arylthiazole moieties have promising antibacterial activity against plant pathogenic bacteria.[5]

These findings suggest that this compound should be screened for its antibacterial activity against a panel of clinically relevant pathogens.

Other Potential Biological Activities

-

Insect Repellent Properties: N,N-diethyl-2-phenylacetamide is a known insect repellent.[6] While the amino group at the alpha-position in the target compound is a significant structural difference, the shared N,N-dialkyl-2-phenylacetamide core suggests that an evaluation of its insect repellent properties could be worthwhile.

Structure-Activity Relationship (SAR) Insights

Caption: Structural relationships between the target compound and its biologically active analogs.

Proposed Experimental Protocols for Pharmacological Evaluation

To validate the predicted pharmacological profile, a series of in-vitro and in-vivo assays are recommended.

In-Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli, P. aeruginosa).

-

Include positive (bacterium without compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

In-Vivo Antidepressant Activity Screening (Forced Swim Test)

Objective: To assess the potential antidepressant-like effects of the compound in mice.

Protocol:

-

Acclimate adult male Swiss Albino mice to the experimental room for at least one week.

-

Administer the test compound at various doses (e.g., 15, 30, and 60 mg/kg) via intraperitoneal injection. A vehicle control group and a positive control group (e.g., imipramine) should be included.

-

After a set pre-treatment time (e.g., 30-60 minutes), individually place each mouse in a transparent glass cylinder filled with water (25 ± 1°C).

-

Record the total duration of immobility during the last 4 minutes of a 6-minute test session.

-

A significant reduction in the duration of immobility compared to the vehicle control group indicates a potential antidepressant-like effect.[2]

Caption: Workflow for the Forced Swim Test.

Predicted Toxicology and Safety Profile

The toxicological profile of this compound is not established. However, data from related compounds can provide initial guidance.

-

N,N-Dimethylacetamide (a solvent, not a direct analog but shares the dimethylamide group): Can cause damage to the liver and central nervous system with chronic exposure.[7]

-

2-amino-N-methyl-N-phenylacetamide: Classified as harmful if swallowed, in contact with skin, or if inhaled.[8]

-

N,N-Dimethyl-2-phenylacetamide: Harmful if swallowed and causes serious eye irritation.[9]

Based on this, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Acute and chronic toxicity studies, including cytotoxicity assays, acute oral toxicity in rodents (as per OECD guidelines), and Ames test for mutagenicity, should be conducted to establish a comprehensive safety profile.

Conclusion and Future Directions

While direct pharmacological data for this compound is currently lacking, a comparative analysis of its structural analogs suggests a promising potential for CNS and antimicrobial activities. This guide provides a foundational framework for initiating the pharmacological investigation of this compound. The proposed synthetic route and experimental protocols offer a clear path for researchers to follow. Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities as outlined in this document. Elucidation of its mechanism of action for any confirmed activities will be a crucial next step in determining its therapeutic potential.

References

-

PubChem. (n.d.). 2-amino-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Gupta, R., & Kumar, S. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Journal of Medical Entomology, 48(6), 1160–1166. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). N,N-dimethyl-2-oxo-2-phenylacetamide. Retrieved from [Link]

-

Yuze Chemical Technology. (n.d.). China 2-Phenylacetamide Manufacturers Suppliers Factory. Retrieved from [Link]

-

Palmer, G. C., Miller, J. A., Schmutz, M., Williams, M., & Jones, A. W. (1998). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. General Pharmacology: The Vascular System, 30(4), 503–509. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and Bioavailability of 2-Diethylamino-2′6′-Dimethylphenylacetamide L-Glutaminate. Retrieved from [Link]

-

Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 185–203. Retrieved from [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(45), 30485–30497. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

-

IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Phenylacetamide (HMDB0010715). Retrieved from [Link]

Sources

- 1. This compound 95% | CAS: 1161012-23-2 | AChemBlock [achemblock.com]

- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irejournals.com [irejournals.com]

- 5. mdpi.com [mdpi.com]

- 6. Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. 2-amino-N-methyl-N-phenylacetamide | C9H12N2O | CID 11768899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-Dimethyl-2-phenylacetamide | C10H13NO | CID 87853 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-amino-N,N-dimethyl-2-phenylacetamide literature review

An In-Depth Technical Guide to 2-amino-N,N-dimethyl-2-phenylacetamide

Introduction

This compound is a chiral organic compound belonging to the broader class of phenylacetamides. This class is of significant interest to the pharmaceutical and life sciences industries, with various derivatives exhibiting a wide range of biological activities, including use as intermediates in the synthesis of antibiotics and analgesics.[1] The core structure, featuring a phenyl group attached to an acetamide backbone, is a versatile scaffold found in numerous therapeutic agents.[2]

Specifically, this compound (Molecular Formula: C10H14N2O) is characterized by an amino group at the alpha-carbon position and two methyl groups on the amide nitrogen.[3][4] This unique substitution pattern suggests potential for novel biological interactions and physicochemical properties compared to simpler analogs. However, publicly available literature detailing the specific synthesis, biological activity, and mechanism of action for this particular molecule is limited.

This technical guide serves as a foundational document for researchers, scientists, and drug development professionals. It consolidates the known chemical data for this compound, proposes a logical synthetic pathway based on established chemical principles, and outlines a strategic workflow for its future biological evaluation. The insights are framed by the known activities of structurally related phenylacetamide derivatives, providing a robust context for initiating research into this promising but under-explored compound.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is the cornerstone of any research and development endeavor. While extensive experimental data for this compound is not widely published, a summary of its identifiers and computed properties has been compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C10H14N2O | [3][4] |

| Molecular Weight | 178.23 g/mol | [3][5] |

| CAS Number | 149865-91-8, 1161012-23-2 | [3][4][5][6] |

| Canonical SMILES | CN(C)C(=O)C(N)C1=CC=CC=C1 | [4] |

| XLogP3 (Predicted) | 0.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Boiling Point (Predicted) | 306.9 ± 35.0 °C | [3] |

| Density (Predicted) | 1.086 ± 0.06 g/cm³ | [3] |

Synthesis and Characterization: A Proposed Methodology

While specific literature on the synthesis of this compound is scarce, a robust synthetic route can be designed based on fundamental amidation reactions, a common strategy for preparing phenylacetamide derivatives.[7][8] The most logical approach involves the coupling of α-aminophenylacetic acid with dimethylamine using a suitable activating agent to form the amide bond. This method is chosen for its high efficiency and the commercial availability of the starting materials.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of the target compound.

Caption: Proposed workflow for synthesis and characterization.

Detailed Experimental Protocol: Amide Coupling

This protocol is a self-validating system; successful characterization via NMR and MS confirms the identity and purity of the final product, validating the synthetic procedure.

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add α-aminophenylacetic acid (1.0 equivalent).

-

Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

-

Add a peptide coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid. The use of a coupling agent is critical to facilitate the formation of the amide bond, which would otherwise require harsh conditions.

-

-

Amine Addition:

-

Add a solution of dimethylamine (2.0 M in THF, 1.2 equivalents) dropwise to the activated mixture at 0 °C (ice bath). The controlled addition is necessary to manage the exothermic nature of the reaction.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane) to observe the consumption of the starting material.

-

-

Workup and Isolation:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers sequentially with water and brine. This step removes the DMF and water-soluble byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude solid via flash column chromatography on silica gel to yield the pure this compound.

-

-

Structural Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, a singlet for the alpha-proton, and distinct singlets for the two N-methyl groups.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated mass of C10H14N2O (178.23 g/mol ).[3][5]

-

Pharmacological Context and Future Directions

While direct biological data for this compound is not available, the broader phenylacetamide class is rich in pharmacological activity, providing a strong rationale for its investigation.

The Phenylacetamide Scaffold in Drug Discovery

Derivatives of phenylacetamide have been explored for a multitude of therapeutic applications:

-

Anticancer Activity: Certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[9] Other phenoxyacetamide derivatives have been shown to induce apoptosis in liver cancer (HepG2) cells.[10]

-

Antibacterial Properties: A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against several bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus.[11]

-

Antidepressant Potential: Novel phenylacetamide derivatives have been synthesized and evaluated as potential antidepressant agents, with some compounds showing greater efficacy than standard drugs like fluoxetine in preclinical models.[12]

The presence of the α-amino group and the N,N-dimethyl substitution on the target molecule could significantly modulate its activity compared to these known analogs. The amino group can act as a hydrogen bond donor or a basic center, potentially enabling new interactions with biological targets. The N,N-dimethylation increases steric bulk and removes the amide N-H proton, which can influence conformation, membrane permeability, and metabolic stability.

Proposed In Vitro Evaluation Workflow

To elucidate the biological potential of this compound, a tiered screening approach is recommended. This strategy allows for a broad initial assessment of activity, followed by more focused mechanistic studies.

Caption: Proposed workflow for biological evaluation.

Toxicology and Safety

According to aggregated GHS data, the related compound 2-amino-2-phenylacetamide is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[13] The parent compound, 2-phenylacetamide, is considered harmful if swallowed and causes serious eye irritation.[14] While specific toxicological data for this compound is not available, it should be handled with appropriate precautions in a laboratory setting, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Further studies, such as in vitro embryotoxicity assays, may be warranted if the compound shows significant biological activity, especially considering the known reproductive effects of related solvents like N,N-dimethylacetamide (DMAC).[15]

Conclusion